2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is the formation of the chlorophenyl formamido intermediate, followed by acylation and subsequent esterification with 4-nitrobenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylformamide: Shares the chlorophenyl and formamido groups but lacks the nitrobenzoate ester.
4-Nitrobenzoic acid: Contains the nitrobenzoate group but lacks the chlorophenyl and formamido groups.
Uniqueness
2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H17ClN4O6 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
[2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17ClN4O6/c24-18-9-5-15(6-10-18)22(30)25-14-21(29)27-26-13-17-3-1-2-4-20(17)34-23(31)16-7-11-19(12-8-16)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+ |
InChI Key |
NTUYMHIIXABGEL-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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